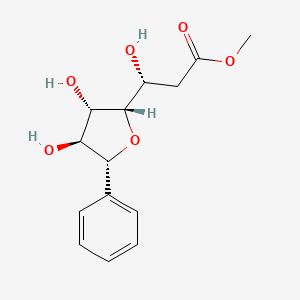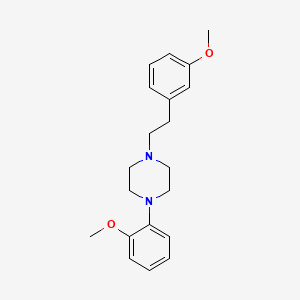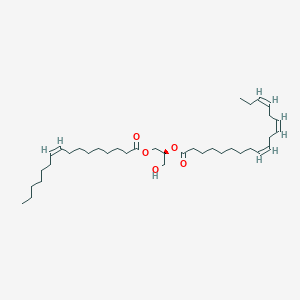
(2,6-Dimethyl-phenoxy)-acetic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-dimethylphenoxy)-N-[(1-methyl-2-pyrrolyl)methylideneamino]acetamide is an aromatic ether.
Scientific Research Applications
Synthesis and Characterization
- Novel Mannich Bases Synthesis: New Mannich bases involving similar phenoxy-acetic acid hydrazides were synthesized, characterized by various techniques, and had their electrochemical behavior studied, highlighting their potential in chemistry and materials science (Naik, Prasad, Narasimha, Rao, & Ravindranath, 2013).
- Crystal Structure Analysis: The crystal structure and Hirshfeld surface analysis of o-tolyloxy acetic acid (1H-indol-3-yl-methylene)-hydrazide, a compound with a similar structure, were determined, providing insights into intermolecular interactions and structural properties (Mamatha, Naveen, Zabiulla, Mohammed, Lokanath, & Khanum, 2017).
Antimicrobial Activity
- Antimicrobial Derivatives Synthesis: Derivatives of similar acetic acid hydrazides were synthesized and exhibited notable antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Čačić, Trkovnik, Čačić, & Has-Schon, 2006).
Antiviral and Antimycobacterial Potential
- In Vitro Antiviral Activity: Phenoxy acetic acid derivatives, closely related to the compound , were synthesized and tested for in vitro cytotoxicity and antiviral activity, highlighting their potential in antiviral research (Shahar Yar, Bakht, Siddiqui, Abdullah, & De Clercq, 2009).
- Anti-mycobacterial Agents: Similar phenoxy acetic acid derivatives were evaluated for anti-mycobacterial activities, suggesting their possible use in combating tuberculosis and related infections (Yar, Siddiqui, & Ali, 2006).
Molecular Docking and Synthesis
- Molecular Docking and Antioxidant Activity: Novel pyridine and fused pyridine derivatives, related to the compound of interest, underwent molecular docking screenings and exhibited antimicrobial and antioxidant activities, suggesting their therapeutic potential (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
properties
Molecular Formula |
C16H19N3O2 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H19N3O2/c1-12-6-4-7-13(2)16(12)21-11-15(20)18-17-10-14-8-5-9-19(14)3/h4-10H,11H2,1-3H3,(H,18,20)/b17-10+ |
InChI Key |
DKRSBQYTZPNEQE-LICLKQGHSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC=CN2C |
SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC=CN2C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC=CN2C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




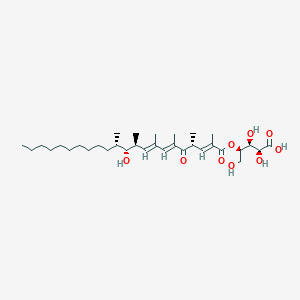

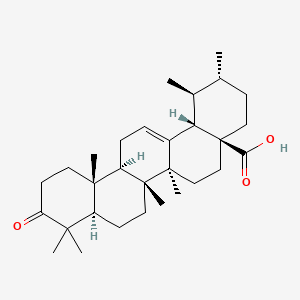
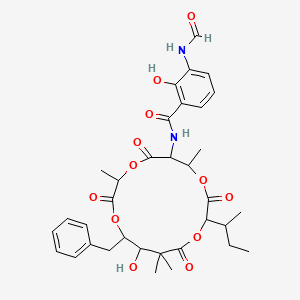
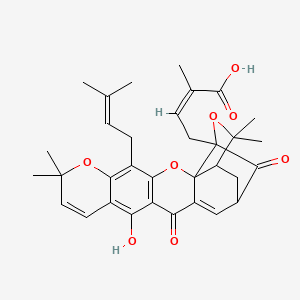
![6-amino-5[N-methylformylamino]-1-methyluracil](/img/structure/B1241088.png)
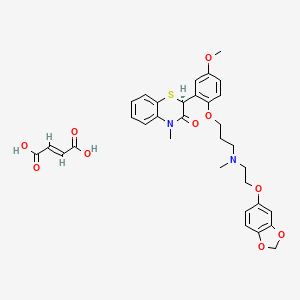
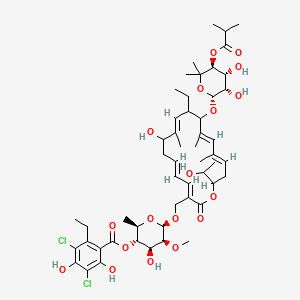
![(5S)-6-[(3S)-1-amino-14-methyl-1-oxopentadecan-3-yl]oxy-5-[[(3S)-3-hydroxy-15-methylhexadecanoyl]amino]-6-oxohexanoic acid](/img/structure/B1241093.png)
